3-Pyrrolidinone

Vue d'ensemble

Description

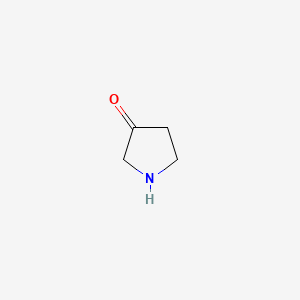

3-Pyrrolidinone is a five-membered lactam, a cyclic amide, with the molecular formula C₄H₇NO. It is a versatile compound that serves as a building block in organic synthesis and has significant applications in medicinal chemistry. The presence of both amide and nitrogen functionalities in its structure makes it a valuable intermediate in the synthesis of various biologically active compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Pyrrolidinone can be synthesized through several methods. One common approach is the cyclization of γ-aminobutyric acid (GABA) under acidic conditions. Another method involves the reduction of pyrrolidin-2-one using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of succinimide. This process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction yields this compound with high purity and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Pyrrolidinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyrrolidin-2,5-dione.

Reduction: Reduction of this compound can yield pyrrolidine.

Substitution: It can undergo nucleophilic substitution reactions at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Pyrrolidin-2,5-dione.

Reduction: Pyrrolidine.

Substitution: N-alkyl or N-acyl derivatives of this compound.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Drug Development

3-Pyrrolidinone derivatives have been extensively studied for their pharmacological activities. They are known to exhibit a range of biological effects, including:

- Anti-cancer Properties : Compounds derived from this compound have shown potential as anti-cancer agents. For instance, spiro[pyrrolidine-3, 3′-oxindole] derivatives demonstrated significant inhibitory effects on MCF-7 breast cancer cells, inducing apoptotic cell death through a novel synthetic pathway involving Pictet-Spengler reactions .

- Antimicrobial Activity : Substituted 3-pyrrolidinones have been identified as effective against various microbial strains, contributing to the development of new antibiotics .

- Chiral Building Blocks : this compound is utilized in synthesizing chiral compounds such as (S)-N-benzyl-3-pyrrolidinol, which is important for pharmaceutical applications due to its high enantiomeric purity .

1.2 Neurological Disorders

Research indicates that this compound derivatives are being explored for their potential in treating neurological disorders. They serve as intermediates in synthesizing drugs targeting conditions like Alzheimer's disease and depression .

Industrial Applications

2.1 Polymer Chemistry

In polymer chemistry, this compound acts as a building block for producing polymers with specific properties. Its ability to modify polymer characteristics makes it valuable in developing materials for various industrial applications .

2.2 Agrochemicals

The compound is also incorporated into formulations for agrochemicals, enhancing the efficacy of pesticides and herbicides by improving their absorption and stability in agricultural practices .

Analytical Chemistry

This compound is employed as a reagent in analytical chemistry, aiding in the detection and quantification of various compounds. Its utility in chromatography and spectrometry highlights its importance in research settings .

Comprehensive Data Table

The following table summarizes key applications of this compound across different fields:

Case Studies

Case Study 1: Anticancer Research

A study on spiro[pyrrolidine-3, 3′-oxindole] derivatives highlighted their design and synthesis aimed at treating breast cancer. The compounds showed exceptional inhibitory activity against MCF-7 cells, suggesting that modifications to the pyrrolidine structure can lead to potent anticancer agents .

Case Study 2: Chiral Synthesis

Research involving the enzyme-mediated reduction of N-benzyl-3-pyrrolidinone demonstrated the efficient production of (S)-N-benzyl-3-pyrrolidinol with high enantiomeric excess. This process underscores the significance of this compound as a chiral precursor in pharmaceutical synthesis .

Mécanisme D'action

The mechanism of action of 3-Pyrrolidinone and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets vary depending on the specific derivative and its intended application .

Comparaison Avec Des Composés Similaires

Pyrrolidin-2-one: Another five-membered lactam with similar chemical properties but different biological activities.

Pyrrolidine: A saturated five-membered nitrogen heterocycle that is structurally similar but lacks the carbonyl group present in 3-Pyrrolidinone.

Uniqueness: this compound is unique due to its combination of amide and nitrogen functionalities, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds. Its versatility and reactivity distinguish it from other similar compounds.

Activité Biologique

3-Pyrrolidinone, a cyclic amide derivative of pyrrolidine, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing a nitrogen atom and a carbonyl group. Its chemical structure can be represented as follows:

This compound exhibits properties that make it a versatile scaffold in drug design, particularly in the development of various bioactive molecules.

Biological Activities

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, pyrrolidine-2,3-diones have been identified as effective inhibitors against multidrug-resistant bacteria such as Pseudomonas aeruginosa, demonstrating promising antibacterial activity with minimal cytotoxicity .

Anticancer Activity

this compound has shown significant anticancer properties. A study involving spiro[pyrrolidine-3, 3'-oxindole] compounds demonstrated potent inhibitory effects on breast cancer cell lines (MCF-7), inducing apoptotic cell death through mechanisms such as tubulin polymerization inhibition and modulation of p53-MDM2 interactions .

Anti-inflammatory and Analgesic Effects

Research indicates that certain pyrrolidine derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory pathways. For example, compounds derived from this compound have been shown to reduce inflammation markers in various animal models .

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly influenced by their structural modifications. The following table summarizes key structural features and their corresponding biological activities:

| Structural Feature | Biological Activity |

|---|---|

| Hydroxyl Group (–OH) | Enhances antimicrobial and anticancer activity |

| Alkyl Substituents | Modulates lipophilicity and bioavailability |

| Aromatic Rings | Increases binding affinity to biological targets |

Case Studies

-

Antibacterial Activity Against Pseudomonas aeruginosa

A focused library screening identified several pyrrolidine-2,3-dione derivatives that inhibited PBP3, a critical protein for bacterial survival. Compounds showed inhibition rates ranging from 60% to 100% at concentrations of 100 µM, indicating their potential as new antibacterial agents . -

Anticancer Properties in Breast Cancer Models

A series of spiro[pyrrolidine-3, 3'-oxindole] compounds were synthesized and tested against MCF-7 cells. The most potent compound demonstrated an EC50 value indicative of strong anticancer activity, with mechanisms involving apoptosis induction and cell cycle arrest .

Propriétés

IUPAC Name |

pyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c6-4-1-2-5-3-4/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKLPGKXAVVPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283427 | |

| Record name | Pyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96-42-4 | |

| Record name | 3-Pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRROLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT2P75G2H5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-pyrrolidinone?

A1: The molecular formula of this compound is C4H7NO, and its molecular weight is 85.106 g/mol.

Q2: What are some methods for synthesizing this compound?

A2: Several methods exist for synthesizing this compound and its derivatives, including:

- Gold-catalyzed synthesis: This method utilizes N-sulfonyl hydroxylamines and terminal alkynes in the presence of a gold catalyst to produce 3-pyrrolidinones via an intramolecular oxygen-transfer redox reaction. []

- Reaction of azomethine oxides with allenes: This reaction pathway potentially involves an initial 1,3-dipolar cycloaddition followed by intramolecular rearrangement, yielding 3-pyrrolidinones. []

- Cyclization of α,β-unsaturated diazoketones with amines: This approach provides a one-step synthesis of substituted 3-pyrrolidinones. []

- Domino aza-Michael/SN2 cyclization: This method utilizes barbiturate-derived alkenes and N-alkoxy α-haloamides to efficiently produce spirobarbiturate-3-pyrrolidinones. []

Q3: What spectroscopic data is available for characterizing this compound?

A3: Various spectroscopic techniques can characterize this compound, including:

- NMR Spectroscopy: Provides information about the compound's structure and conformation. For example, in 1-tert-butyl-2-(tert-butylaminomethylidene)-3-pyrrolidinone, NMR data revealed that the eneamine moiety on the pyrrolidinone ring is coplanar to the carbonyl function, with an E configuration stabilized by an intramolecular N-H...O bond. [, ]

- UV-Vis Spectroscopy: Useful for studying the electronic structure and transitions within the molecule. Comparison of 4,4,4′,4′-Tetramethyl[2,2′-bipyrrolidinylidene]-3,3′-dione with indigo using UV-Vis spectroscopy revealed the former as the basic chromophore of indigo, highlighting the exceptional long-wave light absorption characteristic of compounds containing a 10 π electron chromophore. []

Q4: What are some applications of this compound and its derivatives?

A4: 3-Pyrrolidinones find use in various fields, including:

- Pharmaceuticals: They serve as chiral building blocks for synthesizing pharmaceuticals. [] For instance, (S)-N-benzyl-3-pyrrolidinol, derived from N-benzyl-3-pyrrolidinone, is used in the production of pharmaceuticals. []

- Drug discovery: 3-Pyrrolidinones are explored as potential HIV protease inhibitors. Research investigates the use of proline bioisosteres like phenylalanine-2-thiophenoxy-3-pyrrolidinone for their anti-HIV activity. [] Studies have identified short and potent this compound-based inhibitors of HIV-1 replication. [, ]

- Synthesis of heterocyclic compounds: They are valuable intermediates in synthesizing a wide range of heterocyclic compounds, including indoles and 5-deazapteroic acid analogs. [] One example is the synthesis of spiro-pyrano[3,2-b]pyrrolo-2-oxoindolines and dicyano-pyrano[3,2-b]pyrroles via Michael addition of 3-pyrrolidinones to isatin-3-ylidenes and arylidenemalononitrile, respectively. []

Q5: How does N-benzyl-3-pyrrolidinone contribute to chiral alcohol production?

A5: N-benzyl-3-pyrrolidinone serves as a substrate for N-benzyl-3-pyrrolidinol dehydrogenase (N-benzyl-3-pyrrolidinol/N-benzyl-3-pyrrolidinone oxidoreductase), an enzyme found in microorganisms like Geotrichum capitatum. This enzyme catalyzes the asymmetric reduction of N-benzyl-3-pyrrolidinone to (S)-N-benzyl-3-pyrrolidinol, a valuable chiral alcohol used in pharmaceutical synthesis. The reaction utilizes NADPH as a coenzyme, and efficient production of (S)-N-benzyl-3-pyrrolidinol has been achieved using recombinant Escherichia coli strains expressing the N-benzyl-3-pyrrolidinol dehydrogenase gene alongside NADH-reproducing systems. [, ]

Q6: Are there any known thermostable enzymes that utilize this compound derivatives as substrates?

A6: Yes, a thermostable ω-transaminase (ω-TA) from Chloroflexi bacterium has been identified and characterized. This enzyme demonstrates significant reactivity with aromatic amino donors and receptors and exhibits good affinity towards cyclic substrates, including N-Boc-3-pyrrolidinone. Notably, the enzyme's activity towards N-Boc-3-pyrrolidinone can be enhanced through site-specific mutagenesis, as observed with the Q192G mutant, which showed improved conversion rates compared to the wild-type enzyme. [, ]

Q7: What is the role of computational chemistry in understanding this compound chemistry?

A7: Computational methods, including density functional theory (DFT) calculations, have been employed to investigate keto-enol tautomerism in N-vinyl-2- and 3-pyrrolidinones. [] Additionally, computational studies have provided insights into the mechanisms of gold(I)-catalyzed intramolecular additions of hydroxylamine groups onto alkynes, leading to the formation of 3-pyrrolidinones. These studies help to elucidate reaction pathways, chemoselectivity, and regioselectivity in these reactions. []

Q8: How do structural modifications of this compound impact its biological activity?

A8: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold affect its biological activity. For instance, in the development of HIV protease inhibitors, modifying the substituents on the this compound ring can significantly impact the compound's potency and selectivity. [] Similarly, introducing specific substituents on the piperidine ring of cyclic tertiary amines, such as 1-benzylpiperidine, can influence their metabolism by cytochrome P450 enzymes, ultimately affecting their ability to inactivate these enzymes. []

Q9: What are the stability considerations for this compound and its derivatives?

A9: The stability of this compound derivatives can vary depending on the specific substituents and conditions. Research has focused on identifying aminotransferases with high resistance to water-soluble organic solvents, which could improve the stability and efficiency of biocatalytic processes using this compound derivatives as substrates. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.